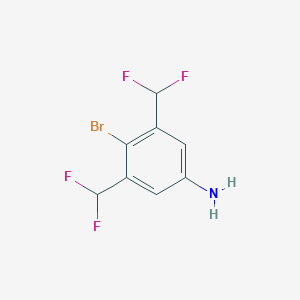

4-Bromo-3,5-bis(difluoromethyl)aniline

Description

Significance of Fluoroalkylated Anilines in Advanced Chemical Synthesis

Fluoroalkylated anilines are a class of organic compounds that have garnered substantial attention in modern synthetic chemistry due to the profound effects that fluorine-containing substituents have on molecular properties. The introduction of fluoroalkyl groups, such as difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃), into the aniline (B41778) scaffold can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comcresset-group.comnih.gov In pharmaceutical research, this strategy is frequently employed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov For instance, replacing a hydrogen atom with a fluoroalkyl group can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com

Anilines themselves are prevalent structural motifs in drug discovery, but they can be susceptible to metabolic processes that form reactive metabolites, a significant concern in late-stage drug development. nih.gov The strategic placement of electron-withdrawing fluoroalkyl groups can modulate the electronic properties of the aniline ring, influencing its reactivity and mitigating such undesirable metabolic pathways. cresset-group.com Furthermore, the electron-rich nature of the amino group in anilines combined with the unique characteristics of fluoroalkyl radicals has opened new avenues for visible light-photocatalyzed reactions, enabling milder and more sustainable synthetic protocols for creating complex fluoroalkylated molecules. acs.orgresearchgate.netnih.gov

Contextualization of Halogenated Difluoromethylated Aromatic Compounds

Halogenated difluoromethylated aromatic compounds represent a specialized class of building blocks that offer chemists precise tools for molecular engineering. The difluoromethyl group (-CHF₂) is of particular interest in medicinal chemistry because it can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. researchgate.net It acts as a lipophilic hydrogen bond donor, a property that can enhance a molecule's interaction with protein targets. researchgate.net The incorporation of the -CHF₂ group can also modulate the acidity of nearby functional groups and induce favorable conformational changes in a molecule. mdpi.com

The presence of a halogen, such as bromine, on the aromatic ring adds another layer of synthetic versatility. fluoromart.com The carbon-bromine bond is a well-established reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemimpex.com This allows for the straightforward introduction of a wide variety of substituents, enabling the rapid diversification of molecular scaffolds. This dual functionality—the property-modifying effects of the difluoromethyl groups and the synthetic utility of the halogen—makes compounds like 4-Bromo-3,5-bis(difluoromethyl)aniline powerful intermediates for creating libraries of novel compounds for screening in drug discovery and agrochemical development. researchgate.netchemimpex.com

Overview of Research Trajectories for 4-Bromo-3,5-bis(difluoromethyl)aniline

While specific, peer-reviewed applications of 4-Bromo-3,5-bis(difluoromethyl)aniline are still emerging in the literature, its research trajectory can be projected based on the established utility of structurally similar compounds. Its primary role is anticipated to be that of a key intermediate or building block in multi-step synthetic sequences. fluoromart.com

The principal research applications are expected to leverage the bromine atom as a point of diversification. For example, a closely related compound, 4-Bromo-3-(trifluoromethyl)aniline, is used in the preparation of precursors for agonists of the sphingosine-1-phosphate receptor, highlighting the role of bromo-fluoroanilines in synthesizing complex, biologically active molecules. sigmaaldrich.com Similarly, other bromoaniline derivatives are crucial precursors in the synthesis of azo dyes, agrochemicals, and materials for electronics. chemimpex.comchemicalbook.com

Therefore, the research trajectory for 4-Bromo-3,5-bis(difluoromethyl)aniline is likely focused on its use in:

Medicinal Chemistry: Synthesis of novel pharmaceutical candidates. The aniline core can be elaborated, and the bromine atom can be replaced via cross-coupling reactions to build larger, more complex structures for biological screening. The two difluoromethyl groups are expected to confer enhanced metabolic stability and unique binding properties to the final products.

Agrochemicals: Development of new pesticides and herbicides. chemimpex.com Halogenated and fluorinated aromatic compounds are foundational to many active ingredients in the agrochemical industry.

Materials Science: Creation of advanced materials, such as polymers and organic semiconductors, where the fluorine content can impart desirable properties like chemical resistance and thermal stability. chemimpex.com

Synthetic Methodology: Utilization as a substrate in the development of new synthetic methods, particularly in the fields of organofluorine chemistry and transition metal catalysis. fluoromart.com Researchers may use this compound to test the scope and efficiency of new cross-coupling protocols.

The combination of a reactive bromine site and the property-enhancing difluoromethyl groups positions 4-Bromo-3,5-bis(difluoromethyl)aniline as a high-value scaffold for innovation across the chemical sciences.

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metals have been instrumental in developing efficient methods for forming C-CF2H bonds. Catalysts based on palladium, copper, nickel, and ruthenium have each demonstrated unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These methods typically involve the reaction of an aryl halide or a pre-functionalized aromatic compound with a difluoromethyl source. beilstein-journals.org

Palladium catalysis is a powerful tool for the difluoromethylation of aryl halides. mit.edu These reactions often employ a difluoromethyl-containing nucleophile that transfers its CF2H group to the aromatic ring via a cross-coupling mechanism. A significant challenge in these reactions is the reductive elimination step from the palladium(II) intermediate, which can be slower for heteroaryl compounds compared to aryl compounds. nih.gov

Recent advancements have focused on developing new reagents and ligand systems to overcome these limitations. For instance, aryldifluoromethyl trimethylsilanes (TMSCF2Ar) have been used as effective difluoromethylating agents in the presence of palladium catalysts bearing specific dialkylaryl phosphine (B1218219) ligands. escholarship.orgescholarship.org Another approach involves the use of aryl thianthrenium salts, which can undergo divergent, site-selective difluoromethylation or difluoromethylcarbonylation depending on the palladium catalyst and conditions used. acs.org

Table 1: Examples of Palladium-Catalyzed Difluoromethylation

| Catalyst/Ligand | Difluoromethyl Source | Substrate | Key Features |

|---|---|---|---|

| [Pd(allyl)Cl]2 / BrettPhos | TMSCF2Ar | Aryl Bromides | Effective for cross-coupling with silane-based reagents. escholarship.org |

| Pd(dba)2 / RuPhos | (DMPU)2Zn(CF2H)2 | Aryl Thianthrenium Salts | Allows for site-selective difluoromethylation of arenes prepared via C-H functionalization. acs.org |

This table is interactive and may be sorted by column.

Copper-catalyzed methods provide a cost-effective alternative for aromatic difluoromethylation. These reactions can proceed through various mechanisms, including cross-coupling and radical pathways. One established method involves the reaction of aryl iodides with α-silyldifluoroacetates using a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethyl aromatic product. acs.org

The thermal instability of the CuCHF2 intermediate has historically posed a challenge. beilstein-journals.org However, newer strategies have emerged. For example, aryl radicals generated via copper catalysis can activate the carbon-iodine bonds of alkyl iodides, which then enter a copper catalytic cycle to couple with a difluoromethyl zinc reagent. nih.gov This approach has been successfully applied to the late-stage modification of complex molecules. nih.gov Copper catalysis has also been used for the direct C-2 difluoromethylation of heterocycles like furans and benzofurans. dntb.gov.ua

Table 2: Selected Copper-Catalyzed Difluoromethylation Reactions

| Catalyst | Difluoromethyl Source | Substrate | Reaction Type |

|---|---|---|---|

| CuI | α-silyldifluoroacetates | Aryl Iodides | Cross-coupling followed by decarboxylation. acs.org |

| Copper Catalyst | (TMEDA)Zn(CF2H)2 | Alkyl Iodides | Negishi-type cross-coupling initiated by aryl radical activation. nih.gov |

This table is interactive and may be sorted by column.

Nickel catalysis has emerged as a highly effective strategy for the difluoromethylation of readily available and inexpensive (hetero)aryl chlorides. researchgate.netnih.gov These methods often proceed under mild conditions and exhibit broad substrate scope without the need for pre-forming organometallic reagents. nih.govthieme-connect.de A common approach utilizes chlorodifluoromethane (ClCF2H), an inexpensive industrial chemical, as the difluoromethyl source. nih.gov

The mechanism often involves the oxidative addition of the aryl chloride to a Ni(0) species, followed by a process involving a difluoromethyl radical. researchgate.netthieme-connect.de Another nickel-catalyzed method involves the cross-coupling of Grignard reagents with difluoroiodomethane, which proceeds rapidly at room temperature. acs.org Mechanistic studies of this reaction point to the formation of a TMEDA–Ni(II)(CF2H)I complex via oxidative addition, followed by transmetalation and reductive elimination. acs.org Recently, a nickel-catalyzed protocol for the regioselective ortho or para difluoromethylation of aromatic amines has also been developed. acs.org

Table 3: Overview of Nickel-Catalyzed Difluoromethylation

| Catalyst/Ligand | Difluoromethyl Source | Substrate | Key Features |

|---|---|---|---|

| NiCl2 / N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene | ClCF2H | (Hetero)aryl Chlorides | Utilizes an inexpensive and abundant difluoromethyl source; proceeds via a radical pathway. researchgate.netnih.gov |

| Ni(cod)2 / TMEDA | ICH2F | Grignard Reagents | Rapid reaction at room temperature; proceeds via oxidative addition/reductive elimination cycle. acs.org |

This table is interactive and may be sorted by column.

Ruthenium-catalyzed reactions have enabled the direct C-H difluoromethylation of arenes, offering a highly atom-economical approach by avoiding the need for pre-functionalized substrates like aryl halides. A key aspect of these methods is the use of directing groups to control regioselectivity. For instance, ketoxime ethers can direct para-selective C-H difluoromethylation. nih.gov Mechanistic studies suggest that chelation-assisted cycloruthenation is crucial for this selectivity. nih.govacs.org

Conversely, arene phosphines have been shown to direct meta-selective difluoromethylation under ruthenium catalysis when 1,3-dione is used as a ligand. rsc.orgrsc.org This trivalent phosphorus-assisted δ-activation strategy allows for the straightforward synthesis of phosphine ligands with novel electronic and steric properties. rsc.org

Table 4: Regioselective Ruthenium-Catalyzed C-H Difluoromethylation

| Directing Group | Ligand | Selectivity | Proposed Mechanism |

|---|---|---|---|

| Ketoxime Ether | Not specified | para | Chelation-assisted cycloruthenation. nih.gov |

This table is interactive and may be sorted by column.

Photoinduced and Photoredox Catalysis in Difluoromethylation

Visible-light-mediated photoredox catalysis has become a powerful and sustainable strategy for generating difluoromethyl radicals under mild conditions. rsc.orgnih.gov These methods often use readily available radical precursors and can be applied to the direct C-H difluoromethylation of various aromatic and heteroaromatic compounds, obviating the need for pre-functionalization. nih.gov

Organic dyes, such as Erythrosin B and Rose Bengal, can serve as inexpensive and metal-free photocatalysts. acs.orgresearchgate.net For example, the direct C-H difluoromethylation of heterocycles has been achieved using an organic photocatalyst with O2 as a green oxidant. nih.govresearchgate.net Another approach involves the formation of an electron-donor-acceptor (EDA) complex between an aniline and a difluoroalkyl bromide, which upon photoirradiation, initiates the difluoroalkylation reaction without the need for an external catalyst. rsc.org Iridium-based photocatalysts are also widely used and have been employed for the para-selective C–H difluoroalkylation of aniline derivatives. acs.org The radical nature of these reactions makes them suitable for late-stage functionalization of complex molecules. mdpi.com

Table 5: Photoinduced and Photoredox Difluoromethylation Approaches

| Method | Catalyst/Conditions | Difluoromethyl Source | Substrate |

|---|---|---|---|

| Organic Photoredox Catalysis | Rose Bengal / Green LEDs | CF2HSO2Na | Quinoxalin-2(1H)-ones. researchgate.net |

| Organic Photoredox Catalysis | Erythrosin B / O2 | PPh3(CF2H)2 | Heterocycles (e.g., quinoxalin-2(1H)-one, indole). acs.org |

| Photoinduced EDA Complex | Catalyst-free / Light | Difluoroalkyl Bromides | Anilines. rsc.org |

| Iridium Photoredox Catalysis | fac-Ir(ppy)3 / Visible Light | BrCF2CO2H | Phenols, Heteroaryl Alcohols. nih.gov |

This table is interactive and may be sorted by column.

An in-depth analysis of the synthetic pathways leading to 4-Bromo-3,5-bis(difluoromethyl)aniline reveals a multi-step process hinging on the precise introduction of difluoromethyl groups and subsequent regioselective halogenation. This article explores the key methodologies for the synthesis of this compound and its critical precursors, focusing on modern, efficient, and selective chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-bis(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-6-4(7(10)11)1-3(14)2-5(6)8(12)13/h1-2,7-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHMUDIERZHLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Br)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503205-65-8 | |

| Record name | 4-bromo-3,5-bis(difluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Bromo 3,5 Bis Difluoromethyl Aniline

Electrophilic and Nucleophilic Substitution Reactions of the Aniline (B41778) Moiety

The aniline ring of 4-bromo-3,5-bis(difluoromethyl)aniline is subject to substitution reactions, with its reactivity heavily influenced by the electronic properties of its substituents. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution (SEAr). Conversely, the difluoromethyl groups are strongly deactivating due to their inductive electron-withdrawing nature.

Radical Reactions and Their Applications

Radical chemistry offers alternative pathways for the functionalization of 4-bromo-3,5-bis(difluoromethyl)aniline, often under mild conditions.

Minisci-Type Radical Chemistry

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic ring. The aromatic ring in 4-bromo-3,5-bis(difluoromethyl)aniline is rendered significantly electron-deficient by the two difluoromethyl substituents. This intrinsic property makes it a suitable candidate for Minisci-type functionalization. In a typical Minisci reaction, protonation of the aniline's amino group under acidic conditions would further enhance the ring's electrophilicity, favoring the addition of a radical species. The radical would preferentially add to the positions ortho to the amino group (C2 and C6).

C–H Difluoromethylation Strategies

Direct C–H difluoromethylation is a modern strategy to install -CHF2 groups onto aromatic systems, often proceeding through a radical mechanism. rsc.org For 4-bromo-3,5-bis(difluoromethyl)aniline, this transformation could theoretically introduce a third difluoromethyl group. Photoinduced methods have been developed for the difluoroalkylation of anilines. acs.org These reactions can proceed via the formation of a difluoromethyl radical that then attacks the aniline ring. Given the existing substitution pattern, the most probable sites for such a reaction would be the C2 and C6 positions, ortho to the directing amino group. Research on quinoxalin-2(1H)-ones has shown that C-H difluoromethylation can be achieved under visible light without a catalyst, using reagents like [bis(difluoroacetoxy)iodo]benzene as the radical source. researchgate.net

Halogen Atom Transfer Processes

Halogen atom transfer (XAT) is a process used to generate carbon-centered radicals from organic halides. While often used to generate alkyl radicals from alkyl halides, the C-Br bond in 4-bromo-3,5-bis(difluoromethyl)aniline could potentially be targeted in XAT processes. This would involve the abstraction of the bromine atom by a radical species to generate an aryl radical at the C4 position. This newly formed radical could then participate in various subsequent reactions, such as cyclizations or additions.

Cross-Coupling Reactions Involving the Aromatic Bromine

The carbon-bromine bond at the C4 position is the most versatile site for functionalization via transition metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and aryl bromides are common substrates for these transformations. youtube.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.comwikipedia.org

Two of the most prominent examples of palladium-catalyzed cross-coupling applicable to 4-bromo-3,5-bis(difluoromethyl)aniline are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govuwindsor.ca The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net It is expected that 4-bromo-3,5-bis(difluoromethyl)aniline would readily participate in Suzuki couplings with various aryl and heteroaryl boronic acids to generate biaryl structures. The table below shows representative conditions for the Suzuki coupling of 4-bromoaniline (B143363), a structurally similar substrate. researchgate.netresearchgate.net

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 99 |

| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98 |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 62 |

| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 97 |

Data derived from studies on 4-bromoaniline and presented as illustrative examples for the potential reactivity of 4-Bromo-3,5-bis(difluoromethyl)aniline.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation would allow for the synthesis of complex diarylamines or alkylarylamines starting from 4-bromo-3,5-bis(difluoromethyl)aniline. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. nih.govnih.gov The choice of ligand is crucial and is often tailored to the specific amine and aryl halide coupling partners. libretexts.orgnih.gov Given the presence of the primary amine on the substrate, protection may be necessary prior to performing a Buchwald-Hartwig coupling with another amine to prevent self-coupling or catalyst inhibition, although methods for coupling unprotected anilines have been developed. nih.gov

Transformations of the Difluoromethyl Groups

The difluoromethyl (CF₂H) groups are key structural features of 4-bromo-3,5-bis(difluoromethyl)aniline and their reactivity is of significant interest. These groups are generally more robust than their non-fluorinated methyl counterparts, but can undergo specific transformations under appropriate conditions.

Halogen Exchange Reactions (e.g., Br/F Exchange)

Halogen exchange reactions, particularly the substitution of a bromine or chlorine atom for a fluorine atom, are fundamental transformations in organofluorine chemistry. However, the direct exchange of a fluorine atom in a difluoromethyl group on an aromatic ring is a challenging transformation due to the high strength of the C-F bond. More commonly, transformations involving the C-H bond of the difluoromethyl group are observed.

While direct Br/F exchange on the difluoromethyl group itself is not a commonly reported reaction for compounds like 4-bromo-3,5-bis(difluoromethyl)aniline, analogous transformations on other fluorinated aliphatic compounds have been studied. For instance, the conversion of a trifluoromethyl group to a bromodifluoromethyl group can be achieved under specific reductive conditions, which could then potentially undergo further transformations.

Given the high stability of the C-F bond, any potential halogen exchange would likely require harsh reaction conditions or specialized reagents that can activate this bond. Research in this area is ongoing, but practical, high-yielding methods for direct halogen exchange on aromatic difluoromethyl groups remain elusive.

Oxidative Transformations

The difluoromethyl group is generally considered to be metabolically stable and resistant to oxidation, a property that makes it a valuable substituent in medicinal chemistry as a bioisostere for hydroxyl or thiol groups. The C-H bond in a difluoromethyl group is significantly stronger than a C-H bond in a corresponding methyl or methylene (B1212753) group due to the electron-withdrawing effect of the adjacent fluorine atoms.

Direct oxidation of an aryldifluoromethane (Ar-CF₂H) to an acyl fluoride (B91410) (Ar-C(O)F) or a carboxylic acid (Ar-COOH) is a challenging transformation that typically requires potent oxidizing agents and harsh conditions. The high stability of the difluoromethyl group means that under standard oxidative conditions, other parts of the molecule, such as the aniline amino group or the aromatic ring itself, would likely be more susceptible to oxidation.

While specific examples of the oxidation of 4-bromo-3,5-bis(difluoromethyl)aniline are not available, the general inertness of the difluoromethyl group to oxidation is a well-established principle in organofluorine chemistry. Any successful oxidative transformation would likely involve a novel and highly specific catalytic system designed to activate the strong C-H bond of the difluoromethyl moiety.

Deuteration of Difluoromethyl Moieties

The C-H bond of a difluoromethyl group can be replaced with a C-D bond to introduce a deuterium (B1214612) label. This is a valuable transformation for mechanistic studies and for altering the metabolic profile of a molecule in drug discovery. The deuteration can typically be achieved by treating the difluoromethyl-containing compound with a deuterium source, such as D₂O, in the presence of a suitable base.

The mechanism involves the deprotonation of the difluoromethyl group by the base to form a carbanion, which is then quenched by the deuterium source. The acidity of the C-H bond in the difluoromethyl group is enhanced by the electron-withdrawing fluorine atoms, facilitating this deprotonation.

A study on the deuteration of difluoromethyl ethers demonstrated the feasibility of this transformation. While not performed on 4-bromo-3,5-bis(difluoromethyl)aniline itself, the principles are directly applicable.

| Substrate | Deuterium Source | Base | Product | Deuterium Incorporation (%) |

| 1-(Difluoromethoxy)-4-nitrobenzene | D₂O | K₂CO₃ | 1-(Deuterodifluoromethoxy)-4-nitrobenzene | >95 |

| 2-(Difluoromethoxy)naphthalene | D₂O | NaOD | 2-(Deuterodifluoromethoxy)naphthalene | 98 |

| 4-(Difluoromethoxy)biphenyl | CD₃OD | NaOCD₃ | 4-(Deuterodifluoromethoxy)biphenyl | 92 |

This table is based on analogous deuteration reactions of difluoromethyl ethers and is intended to be representative of the potential for deuteration of the difluoromethyl groups in 4-bromo-3,5-bis(difluoromethyl)aniline.

Mechanistic Studies on Reactions Involving 4 Bromo 3,5 Bis Difluoromethyl Aniline

Elucidation of Reaction Pathways for Difluoromethylation

Difluoromethylation, the process of introducing a difluoromethyl (-CHF₂) group, is a key transformation in medicinal and materials chemistry. The mechanisms for these reactions are diverse, often involving highly reactive intermediates. While studies may not focus exclusively on 4-bromo-3,5-bis(difluoromethyl)aniline as a substrate, the principles are derived from broader research on aromatic difluoromethylation.

Single Electron Transfer (SET) is a fundamental process that initiates many difluoromethylation reactions by generating radical species. numberanalytics.comnumberanalytics.com This pathway typically involves the transfer of a single electron from a photocatalyst or a metal complex to a difluoromethyl source, or from a donor molecule to an acceptor. numberanalytics.comnumberanalytics.com

In photocatalytic systems, a catalyst such as Eosin Y or an iridium complex is excited by visible light. mdpi.comacs.org The excited-state photocatalyst becomes a potent reductant and transfers an electron to a difluoromethylating agent, such as bromodifluoroacetate or bromodifluoromethane. mdpi.comacs.orgprinceton.edu This transfer results in the cleavage of the carbon-halogen bond and the formation of a difluoromethyl radical (•CF₂H). mdpi.com

The general steps in a photocatalytic SET process are:

Photoexcitation: A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst transfers an electron to the difluoromethyl source (e.g., BrCF₂R), generating the difluoromethyl radical and the oxidized photocatalyst (PC⁺•). acs.org

Catalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state by a sacrificial electron donor, often the substrate itself or an added reagent, completing the catalytic cycle. acs.org

Copper-mediated reactions can also proceed via SET pathways. A Cu(I) complex can undergo a single electron transfer to generate a Cu(II) species and an aryl radical, which then participates in the difluoromethylation process. rsc.org These SET-initiated reactions are powerful because they operate under mild conditions and avoid the harsh reagents required in more traditional methods. researchgate.net

The generation of the difluoromethyl radical (•CF₂H) is a central event in many difluoromethylation pathways. researchgate.netresearchgate.net Once formed, this electrophilic radical readily adds to electron-rich aromatic systems, such as aniline (B41778) derivatives. conicet.gov.ar

The propagation mechanism typically follows these steps:

Radical Generation: As described via SET or other initiation methods, a difluoromethyl radical precursor generates the key •CF₂H intermediate. researchgate.net

Radical Addition: The •CF₂H radical adds to the aromatic ring of a substrate like an aniline derivative. This addition temporarily disrupts the aromaticity, forming a cyclohexadienyl radical intermediate. conicet.gov.ar

Rearomatization: The cyclohexadienyl radical is then oxidized to a carbocation by an oxidant in the system (such as the oxidized photocatalyst or another species). conicet.gov.ar Subsequent deprotonation restores the aromaticity of the ring and yields the final difluoromethylated product. mdpi.com

The presence of radical intermediates is often confirmed experimentally through radical trapping studies. When a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is added to the reaction, the formation of the desired product is suppressed, and a TEMPO-CF₂H adduct can often be detected, providing strong evidence for a radical-mediated mechanism. mdpi.comacs.org

Transition metal catalysis provides a versatile platform for difluoromethylation reactions, proceeding through well-defined organometallic intermediates. scilit.comnih.gov Catalysts based on nickel, palladium, and copper are commonly employed to couple aryl halides with a difluoromethyl source. scilit.comresearchgate.netnih.gov

A prominent example is the metallaphotoredox-catalyzed difluoromethylation of aryl bromides. princeton.edu This dual catalytic system merges photoredox catalysis with nickel catalysis. The proposed catalytic cycle involves the following key organometallic intermediates:

Oxidative Addition: A Ni(0) complex undergoes oxidative addition to the aryl bromide (Ar-Br), forming an arylnickel(II) intermediate (Ar-Ni(II)-Br). princeton.edu

Radical Capture: Concurrently, the photocatalytic cycle generates a difluoromethyl radical (•CF₂H). This radical is trapped by the Ar-Ni(II)-Br complex, producing an organonickel(III) intermediate (Ar-Ni(III)(CF₂H)-Br). princeton.edu

Reductive Elimination: This high-valent nickel complex then undergoes reductive elimination, forming the C(sp²)-CF₂H bond of the desired product (Ar-CF₂H) and regenerating a Ni(I) species. princeton.edu

Catalyst Regeneration: The Ni(I) species is subsequently reduced back to the active Ni(0) catalyst to continue the cycle.

In other systems, stable organometallic difluoromethylating reagents, such as a difluoromethyl zinc reagent, can be used. scilit.comnih.gov These reagents participate in transmetalation steps with the activated metal-aryl complex (e.g., Ar-Ni(II)-Br), transferring the CF₂H group to the nickel center before reductive elimination occurs.

| Catalyst System | Key Intermediate Type | Role of Intermediate | Source(s) |

| Nickel/Photoredox | Ar-Ni(III)-CF₂H | Precursor to reductive elimination to form Ar-CF₂H | princeton.edu |

| Palladium | Palladium-difluorocarbene | Involved in catalytic synthesis of difluoromethylated compounds | researchgate.net |

| Nickel/Zinc | (DMPU)Zn(CF₂H)₂ | Transfers CF₂H group to Ni center via transmetalation | scilit.com, nih.gov, researchgate.net |

| Copper | Cu(II)-CF₂H | Formed after SET; participates in outer-sphere transfer | rsc.org |

Understanding Regioselectivity in Halogenation and Functionalization

The regioselectivity of further functionalization on the 4-bromo-3,5-bis(difluoromethyl)aniline ring is governed by the combined directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. Conversely, the bromine atom and the two difluoromethyl groups are deactivating, electron-withdrawing groups. Halogens are ortho, para-directing, while the -CF₂H groups are meta-directing.

In the case of electrophilic aromatic substitution on 4-bromo-3,5-bis(difluoromethyl)aniline, the directing effects are in competition:

Amino Group (-NH₂ at C1): Strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Bromo Group (-Br at C4): Directs to its ortho (C3, C5) and para (C1) positions.

Difluoromethyl Groups (-CF₂H at C3, C5): Direct to their meta (C1) position and the other meta positions (C5 for the C3 group, and C3 for the C5 group).

The powerful activating effect of the amino group typically dominates. Since the para position is already occupied by bromine, electrophilic attack is directed primarily to the ortho positions (C2 and C6). However, these positions are flanked by the bulky and strongly electron-withdrawing difluoromethyl groups at C3 and C5, which sterically hinder the approach of an electrophile and electronically disfavor the formation of a positive charge nearby. This makes further electrophilic substitution on the ring challenging. If a reaction does occur, it would be expected at the C2 or C6 position.

This is consistent with general principles observed in the halogenation of other substituted anilines, where bromination occurs para to the amino group unless that position is blocked, in which case ortho-substitution may be observed. chemicalbook.comorgsyn.org

Role of Electronic and Steric Factors on Reactivity and Selectivity

The reactivity and selectivity of 4-bromo-3,5-bis(difluoromethyl)aniline are a direct consequence of the interplay between electronic and steric effects. nih.gov

Electronic Effects:

Electron-Donating Group: The aniline -NH₂ group activates the aromatic ring towards electrophilic attack by donating electron density through resonance.

Electron-Withdrawing Groups: The two -CF₂H groups and the bromine atom strongly withdraw electron density from the ring via the inductive effect. The difluoromethyl group's ability to act as a hydrogen bond donor also influences its interactions. rsc.org

Steric Effects: The substituents at the 3, 4, and 5 positions create considerable steric hindrance around the molecule.

The two difluoromethyl groups at the C3 and C5 positions sterically shield the adjacent C2 and C6 positions.

This crowding makes it difficult for reagents to approach and react at the positions ortho to the amino group.

This combination of electronic deactivation and steric hindrance dictates the molecule's reactivity. For example, in cross-coupling reactions involving the C-Br bond, the electronic nature of the ring can influence the rate of oxidative addition, while the steric bulk of the adjacent -CF₂H groups can affect the approach and coordination of a metal catalyst. mdpi.com Similarly, reactions involving the amino group may be hindered by the flanking difluoromethyl substituents. The balance of these factors is crucial for predicting how the molecule will behave in a given chemical environment. researchgate.net

Applications of 4 Bromo 3,5 Bis Difluoromethyl Aniline in Complex Molecule Synthesis

As a Building Block for Fluorinated Heterocycles

Fluorinated heterocycles are crucial components in medicinal and agricultural chemistry. nih.gov The synthesis of these structures often relies on the use of pre-fluorinated building blocks, which provides an efficient route to the target molecules. researchgate.net 4-Bromo-3,5-bis(difluoromethyl)aniline is well-suited for this role, with both the aniline (B41778) and the aromatic ring capable of participating in cyclization reactions.

The aniline moiety provides a nucleophilic nitrogen that can be used to construct a variety of nitrogen-containing heterocycles. For instance, substituted anilines are common starting materials in the synthesis of pyrazoles, a class of compounds with diverse biological activities. While specific examples for 4-Bromo-3,5-bis(difluoromethyl)aniline are not detailed in readily available literature, analogous syntheses using structurally similar compounds, such as 3',5'-bis(trifluoromethyl)acetophenone, demonstrate a viable pathway. In such a reaction, an aniline derivative can be used in a reductive amination process with a pyrazole (B372694) aldehyde intermediate to form the final substituted pyrazole product. nih.gov This suggests a potential route where the amino group of 4-Bromo-3,5-bis(difluoromethyl)aniline could be reacted with suitable diketones or their equivalents to forge heterocyclic systems like pyrazoles or other related structures.

The presence of the difluoromethyl groups is significant, as they can enhance the metabolic stability and binding affinity of the final heterocyclic compounds. The general strategy of using fluorinated building blocks is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space. nih.gov

Table 1: Potential Heterocyclic Systems from 4-Bromo-3,5-bis(difluoromethyl)aniline

| Heterocyclic System | Potential Synthetic Route | Key Reaction |

|---|---|---|

| Pyrazoles | Reaction with 1,3-dicarbonyl compounds or their synthetic equivalents | Condensation |

| Quinolines | Reaction with α,β-unsaturated carbonyl compounds | Skraup or Doebner-von Miller reaction |

| Benzimidazoles | Reaction with carboxylic acids or their derivatives | Phillips condensation |

As a Synthon for Pharmaceutical and Agrochemical Intermediates

Substituted anilines, particularly halogenated ones, are fundamental intermediates in the synthesis of pharmaceuticals and agrochemicals. fluoromart.comalibaba.com 4-Bromo-3,5-bis(difluoromethyl)aniline serves as a valuable synthon, offering multiple reaction sites for building complex molecules.

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This reactivity allows for the introduction of diverse substituents at the 4-position of the aniline ring. For example, bromoanilines are effective substrates in palladium-catalyzed reactions like the Heck, Suzuki, and Buchwald-Hartwig couplings. chemicalbook.com These reactions are pivotal in modern organic synthesis for constructing the carbon skeletons of active pharmaceutical ingredients and agrochemicals. alibaba.com

The aniline group can be chemically transformed in several ways. It can undergo diazotization, allowing for its replacement with a wide range of other functional groups. Furthermore, the amino group itself can be acylated or alkylated to produce amides and secondary or tertiary amines, which are common structural motifs in bioactive molecules. The combination of a reactive bromine atom and a versatile aniline group makes this compound a bifunctional building block for creating libraries of compounds for drug discovery and crop protection research.

Table 2: Key Synthetic Transformations for 4-Bromo-3,5-bis(difluoromethyl)aniline

| Reaction Site | Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| Bromine Atom | Suzuki Coupling | Boronic acids, Pd catalyst, Base | Biaryl compounds |

| Bromine Atom | Heck Coupling | Alkenes, Pd catalyst, Base | Substituted styrenes |

| Bromine Atom | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Di- and tri-arylamines |

| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amides |

| Amino Group | Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary amines |

Derivatization Strategies for Novel Compounds

Derivatization is the process of chemically modifying a compound to produce a new one with different properties. For 4-Bromo-3,5-bis(difluoromethyl)aniline, derivatization strategies can target the amino group or the bromine atom to generate novel compounds for screening and development. This approach is fundamental to medicinal chemistry for optimizing lead compounds.

One common strategy involves the modification of the aniline nitrogen. The amino group can react with various isothiocyanates to form thiourea (B124793) derivatives. For example, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used to derivatize polyamines, indicating a reactive pathway for creating complex ureas or thioureas from an aniline source. mdpi.com Such reactions can introduce new functionalities and significantly alter the parent molecule's biological activity profile.

Another key strategy focuses on the bromine atom. As mentioned, its participation in cross-coupling reactions allows for the attachment of a vast array of chemical fragments. This enables the synthesis of a library of derivatives where the core 3,5-bis(difluoromethyl)aniline (B2669727) structure is maintained, but the substituent at the 4-position is varied. This systematic modification is a powerful tool for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and properties of a potential drug or agrochemical candidate. The synthesis of compounds like 4-bromo-4'chloro benzylidene aniline from 4-bromoaniline (B143363) highlights how the aniline group can be condensed with aldehydes to form imines (Schiff bases), which can be further modified or used as final products. nih.gov

Advanced Characterization and Structural Elucidation of 4 Bromo 3,5 Bis Difluoromethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For a molecule like 4-bromo-3,5-bis(difluoromethyl)aniline, multinuclear NMR experiments are essential for complete characterization.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

While specific experimental data for 4-bromo-3,5-bis(difluoromethyl)aniline is not widely available in published literature, the expected NMR spectra can be predicted based on its molecular structure. These predictions serve as a guide for the analysis and confirmation of the compound's synthesis.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the symmetrical substitution on the benzene (B151609) ring and should appear as a singlet. The protons of the amine (NH₂) group would also produce a singlet, which may be broad and its chemical shift can be concentration-dependent. The single proton of each difluoromethyl (-CHF₂) group will be split into a triplet by the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Due to symmetry, the spectrum would show distinct signals for the different carbon environments: the carbon bearing the bromine, the carbons attached to the difluoromethyl groups, the aromatic carbons attached to protons, the carbon attached to the amine group, and the carbon of the difluoromethyl groups. The carbon of the -CHF₂ group will exhibit coupling with the attached fluorine atoms, appearing as a triplet.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum of 4-bromo-3,5-bis(difluoromethyl)aniline is expected to show a single resonance for the four equivalent fluorine atoms of the two difluoromethyl groups. This signal would be split into a doublet by the adjacent proton.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling |

| Aromatic CH | ~7.0-7.5 | Singlet (s) | N/A |

| NH₂ | Variable | Singlet (s, broad) | N/A |

| CHF₂ | ~6.5-7.0 | Triplet (t) | J(H,F) |

| Aromatic C-Br | ~110-120 | Singlet | N/A |

| Aromatic C-CHF₂ | ~130-140 | Singlet | N/A |

| Aromatic C-H | ~115-125 | Singlet | N/A |

| Aromatic C-NH₂ | ~140-150 | Singlet | N/A |

| CHF₂ | ~110-120 | Triplet (t) | J(C,F) |

| ¹⁹F | ~ -110 to -130 | Doublet (d) | J(F,H) |

| Note: These are estimated values and actual experimental data may vary. |

Two-Dimensional NMR Techniques (HSQC, DQF-COSY)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms. For 4-bromo-3,5-bis(difluoromethyl)aniline, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic protons to the corresponding ¹³C signal. Similarly, a correlation would be observed between the proton of the -CHF₂ group and its carbon atom.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This technique is used to identify proton-proton couplings. In the case of this molecule, a DQF-COSY spectrum would be expected to be simple, primarily showing correlations if there were any through-space interactions or long-range couplings between the amine protons and the aromatic protons, although these are typically weak.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The exact mass of 4-bromo-3,5-bis(difluoromethyl)aniline (C₈H₆BrF₄N) is calculated to be 270.96198 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition. Predicted m/z values for various adducts that could be observed are listed in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 271.96926 |

| [M+Na]⁺ | 293.95120 |

| [M-H]⁻ | 269.95470 |

| [M+NH₄]⁺ | 288.99580 |

| [M+K]⁺ | 309.92514 |

| Data sourced from PubChem. |

Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For 4-bromo-3,5-bis(difluoromethyl)aniline, characteristic fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the difluoromethyl groups. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Coupled Techniques: LC-MS and GC-MS

For the analysis of 4-bromo-3,5-bis(difluoromethyl)aniline in complex mixtures or for purity assessment, mass spectrometry is often coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is well-suited for the analysis of relatively polar and non-volatile compounds like anilines. It would be a primary method for quantifying the purity of 4-bromo-3,5-bis(difluoromethyl)aniline and identifying any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds in the gas phase. While anilines can be analyzed by GC-MS, they may sometimes require derivatization to improve their volatility and chromatographic behavior. This technique is highly sensitive and provides excellent separation efficiency, making it a valuable tool for detecting trace-level impurities.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

For a molecule like 4-bromo-3,5-bis(difluoromethyl)aniline, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring.

C-N stretching vibrations .

C-F stretching vibrations from the difluoromethyl groups, which are expected to be strong and appear in the fingerprint region.

C-Br stretching vibrations at lower wavenumbers.

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the vibrations of the aromatic ring and other symmetric vibrations that are weak or absent in the IR spectrum.

A representative (though hypothetical) data table for the kind of information that would be obtained is presented below.

Hypothetical FT-IR Data Table for 4-Bromo-3,5-bis(difluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3350 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1620 - 1580 | Strong | Aromatic C=C stretch |

| 1350 - 1250 | Strong | C-N stretch |

| 1200 - 1000 | Very Strong | C-F stretch |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases reveals that the single-crystal X-ray structure of 4-bromo-3,5-bis(difluoromethyl)aniline has not been reported in the public domain. X-ray crystallography provides definitive proof of structure in the solid state, yielding precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Should a crystallographic study be performed, the resulting data would include:

The crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ).

The asymmetric unit and the number of molecules within it.

Atomic coordinates and displacement parameters.

Hypothetical Crystallographic Data Table for 4-Bromo-3,5-bis(difluoromethyl)aniline

| Parameter | Value |

|---|---|

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| α (°) | 90 |

| β (°) | (Hypothetical value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical value) |

| Z | (Number of molecules in the unit cell) |

Elemental Analysis for Purity and Composition

Specific experimental results from the elemental analysis of 4-bromo-3,5-bis(difluoromethyl)aniline are not available in peer-reviewed journals. Elemental analysis is a fundamental technique used to determine the weight percentage of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a synthesized compound and to assess its purity.

For 4-bromo-3,5-bis(difluoromethyl)aniline, with the molecular formula C₈H₆BrF₄N, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values very close to these theoretical percentages for a pure sample.

Elemental Composition of 4-Bromo-3,5-bis(difluoromethyl)aniline

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 35.32 |

| Hydrogen | H | 2.22 |

| Bromine | Br | 29.37 |

| Fluorine | F | 27.93 |

Theoretical and Computational Chemistry Studies on 4 Bromo 3,5 Bis Difluoromethyl Aniline

Density Functional Theory (DFT) Calculations

Prediction of Molecular Geometry and Electronic Structure (HOMO-LUMO)

A detailed analysis of the molecular geometry, including bond lengths, bond angles, and dihedral angles, for 4-Bromo-3,5-bis(difluoromethyl)aniline through DFT calculations has not been reported. Such a study would provide valuable insights into the three-dimensional arrangement of the atoms in the molecule.

Furthermore, the electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), remains uncharacterized for this compound. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. Without specific computational studies, these properties remain speculative for 4-Bromo-3,5-bis(difluoromethyl)aniline.

Vibrational Spectra Prediction and Analysis

Computational prediction of vibrational spectra (infrared and Raman) using DFT is a standard method for assigning experimental spectral bands to specific molecular vibrations. A thorough computational analysis of the vibrational modes of 4-Bromo-3,5-bis(difluoromethyl)aniline has not been published. This type of study would be instrumental in interpreting its experimental spectroscopic data.

Conformational Analysis and Inversion Barriers

The conformational landscape of 4-Bromo-3,5-bis(difluoromethyl)aniline, including the identification of stable conformers and the energy barriers for conformational changes (such as the inversion of the amino group), has not been explored in the scientific literature. Conformational analysis is crucial for understanding the molecule's flexibility and its potential interactions in different environments.

Analysis of Substituent Effects on Electronic Properties

While the individual and combined electronic effects of bromo and difluoromethyl substituents on an aniline (B41778) ring are of significant chemical interest, a specific computational analysis of these effects on the electronic properties of 4-Bromo-3,5-bis(difluoromethyl)aniline is not available. Such a study would typically involve analyzing changes in charge distribution, dipole moment, and molecular electrostatic potential as a result of these substitutions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. A literature search did not yield any studies that have applied NBO analysis to 4-Bromo-3,5-bis(difluoromethyl)aniline to elucidate its bonding characteristics and intramolecular electronic interactions.

Computational Studies on Reaction Mechanisms and Energetics

There is a lack of published research on the computational investigation of reaction mechanisms involving 4-Bromo-3,5-bis(difluoromethyl)aniline. Such studies would be valuable for understanding its reactivity, potential synthetic pathways, and the energetics of its chemical transformations.

Intermolecular Interactions and Hydrogen Bonding Analysis

The molecular structure of 4-bromo-3,5-bis(difluoromethyl)aniline is characterized by an aniline core, substituted with a bromine atom and two difluoromethyl groups. The presence of the amine (-NH₂) group provides a source of hydrogen bond donors, while the fluorine atoms of the difluoromethyl (-CHF₂) groups, and to a lesser extent the bromine atom, can act as hydrogen bond acceptors.

A detailed computational analysis would likely reveal a complex network of weak to moderate intermolecular interactions. The primary hydrogen bonding motif would be expected to involve the amine protons and the fluorine atoms of neighboring molecules, forming N-H···F hydrogen bonds. The strength and geometry of these bonds would be influenced by the steric hindrance and electronic effects of the bulky difluoromethyl and bromo substituents.

In addition to hydrogen bonding, other non-covalent interactions are expected to play a significant role. These include halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on a neighboring molecule, such as a fluorine atom or the nitrogen of the amine group. Dipole-dipole interactions arising from the polar C-F, C-Br, and N-H bonds, as well as van der Waals forces, will also be integral to the cohesion of the crystal lattice.

To quantitatively assess these interactions, a detailed theoretical study would be necessary. Such a study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to optimize the molecular geometry and calculate the electrostatic potential surface. This would allow for the identification of electron-rich and electron-deficient regions, predicting the sites of intermolecular interactions. Further analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would provide deeper insights into the nature and strength of these bonds.

A summary of the probable intermolecular interactions and their key characteristics is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Distance (Å) | Probable Angle (°) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | N-H | F-C | 2.0 - 2.5 | 150 - 180 | 1.5 - 4.0 |

| Hydrogen Bond | C-H (CHF₂) | F-C | 2.2 - 2.8 | 130 - 170 | 0.5 - 1.5 |

| Halogen Bond | C-Br | F-C | 2.8 - 3.2 | 160 - 180 | 0.8 - 2.0 |

| Halogen Bond | C-Br | N | 2.9 - 3.3 | 160 - 180 | 1.0 - 2.5 |

Note: The data in this table are hypothetical estimations based on typical values for similar interactions found in the literature and are not derived from specific experimental or computational studies on 4-bromo-3,5-bis(difluoromethyl)aniline.

Future Research Directions and Emerging Trends for Polyhalogenated Fluoroalkylated Anilines

Development of Novel and More Sustainable Synthetic Methodologies

A primary focus of future research is the creation of more environmentally friendly and efficient methods for synthesizing polyhalogenated fluoroalkylated anilines. Current interest lies in developing sustainable and mild protocols for the fluoroalkylation of organic structures. acs.org This includes the advancement of transition-metal-free methods, such as those utilizing visible-light organophotocatalytic systems, which allow for the preparation of difluoroalkyl anilines under mild conditions. acs.org

Another avenue is the use of novel, non-ozone-depleting difluorocarbene reagents to replace conventional methods that may have a greater environmental impact. rsc.orgrsc.org The development of photocatalytic reactions is also a promising area, as these methods can offer high efficiency and selectivity while operating under gentle conditions. mdpi.com Research into new catalytic systems and reagents will be crucial for making the synthesis of these valuable compounds more scalable and sustainable.

Exploration of Stereoselective Difluoromethylation

The enantioselective installation of difluoromethyl groups into organic molecules is a significant and challenging area of research. nih.gov Organofluorine compounds with CF2H groups at stereogenic centers are increasingly important in pharmaceuticals because the CF2H group can function as a lipophilic hydrogen bond donor. nih.gov Despite their potential, methods for the direct and highly enantioselective introduction of CF2H groups are still underdeveloped. nih.govrsc.org

Future work will likely concentrate on developing new catalysts and reagents that can achieve high levels of stereocontrol. mdpi.comsemanticscholar.orgnih.gov Recent progress includes reagent-controlled stereoselective reactions that provide efficient access to chiral α-difluoromethylamines from imines, demonstrating high efficiency and a broad substrate scope. mdpi.comsemanticscholar.orgnih.gov Nickel-catalyzed decarboxylative difluoromethylation is another promising approach that converts alkyl carboxylic acids into difluoromethylated products with excellent enantioselectivity. nih.gov Continued exploration in this area is vital for the synthesis of single-enantiomer drugs and other chiral materials.

Site-Selective Functionalization of Complex Substrates, Including Biomolecules

Achieving high site selectivity when introducing fluoroalkyl groups onto complex aromatic rings and biomolecules remains a significant challenge in organofluorine chemistry. acs.org The ability to precisely modify a specific position on a molecule, known as late-stage functionalization, is highly desirable for creating derivatives of existing drugs or natural products.

Recent advancements have focused on methods for direct C-H difluoromethylation. nih.govresearchgate.net For instance, strategies are being developed for the site-switchable meta- and para-C-H difluoromethylation of pyridines, a common scaffold in bioactive compounds. nih.govresearchgate.net An exciting and emerging area is the precise, site-selective installation of the CF2H group onto large biomolecules like proteins. rsc.org Future research will aim to expand the toolkit of reactions that allow for the selective functionalization of diverse and complex molecular architectures under mild conditions.

Advanced Mechanistic Investigations to Inform Synthetic Design

A deeper understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. Mechanistic studies, including radical trapping experiments and the identification of reaction intermediates, provide critical insights into how difluoromethylation reactions proceed. acs.orgresearchgate.net

For example, investigations into photocatalytic systems have proposed mechanisms involving single electron transfer (SET) events that generate fluorinated radicals. acs.org Similarly, studies on mechanochemical difluoromethylations have suggested that in situ-generated difluorocarbene reacts with a ketone's oxygen, followed by protonation/deprotonation steps. beilstein-journals.org Advanced computational and experimental techniques will continue to be employed to elucidate reaction pathways, transition states, and the roles of catalysts and reagents. This knowledge will enable chemists to optimize reaction conditions, improve yields, and control selectivity with greater precision.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend poised to revolutionize synthetic chemistry. beilstein-journals.orgnih.gov These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. eurekalert.orgarxiv.org

ML models can be trained on large datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.orgnih.gov This allows for the prediction of yields and selectivity for new reactions. arxiv.org Global models can suggest general reaction conditions for diverse chemical transformations, while local models can fine-tune specific parameters for a particular reaction family. beilstein-journals.orgnih.gov Researchers have also developed ML processes that can simultaneously design new molecules with desired properties and propose the chemical reactions needed to synthesize them from commercially available starting materials. asiaresearchnews.com As these technologies mature, they will become indispensable tools for accelerating the discovery and development of new polyhalogenated fluoroalkylated anilines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.